N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-13-7-5-12(6-8-13)9-10-20-18(23)15-11-17(22)21-16-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWZKXLTXJFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 2-aminoethyl-4-fluorobenzene, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Amide Bond Functionalization
The carboxamide group undergoes reactions typical of secondary amides:
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Hydrolysis : Acidic or basic conditions cleave the amide bond to regenerate the carboxylic acid. For example, refluxing with 6M HCl yields 2-hydroxyquinoline-4-carboxylic acid .
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Nucleophilic Substitution : The amide nitrogen can react with electrophiles (e.g., alkyl halides) under basic conditions to form tertiary amides .
Hydroxy Group Modifications
The 2-hydroxy group participates in:
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Esterification : Treatment with acetic anhydride/acetic acid acetylates the hydroxyl group, forming 2-acetoxy derivatives .
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Alkylation/Aralkylation : Reaction with alkyl/aryl halides in the presence of NaH or K₂CO₃ introduces ether or aralkyl groups .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetylation | Ac₂O, AcOH, heat | 2-Acetoxy derivative | 30–40 | |
| Methylation | CH₃I, K₂CO₃, DMF | 2-Methoxyquinoline | 45–55 |
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitution at electron-rich positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-6 or C-8 .
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Halogenation : Br₂/FeBr₃ brominates the quinoline core, typically at C-3 .
Biological Interaction-Driven Reactions
The compound’s bioactivity likely stems from interactions with biological targets:
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Metal Chelation : The 2-hydroxy-4-carboxamide motif binds Mg²⁺ or Fe³⁺ ions, critical for enzyme inhibition (e.g., HIV-1 integrase) .
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DNA Intercalation : Planar quinoline systems intercalate DNA, inducing structural distortions .
Stability and Degradation Pathways
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Photodegradation : UV exposure causes cleavage of the hydroxyquinoline moiety, forming quinone derivatives .
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Oxidative Degradation : Strong oxidizers (e.g., H₂O₂) oxidize the 2-hydroxy group to a ketone .
Comparative Reactivity with Analogues
The 4-fluorophenethyl group enhances electron-withdrawing effects, increasing the quinoline ring’s electrophilicity compared to non-fluorinated analogues .
| Compound | Substituent | Reactivity with Br₂ | Biological Activity |
|---|---|---|---|
| N-[2-(4-Fluorophenethyl)]-2-hydroxy | 4-F-C₆H₄-CH₂ | Faster bromination | Enhanced anticancer |
| N-Phenethyl-2-hydroxy | C₆H₅-CH₂ | Slower bromination | Moderate antimicrobial |
Synthetic Challenges and Optimization
Scientific Research Applications
Anti-HIV Activity
One of the prominent applications of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is its potential as an anti-HIV agent. Research has demonstrated that derivatives of 4-hydroxyquinoline, including those with modifications like the fluorophenyl group, exhibit significant inhibitory effects on HIV integrase. For instance, a study synthesized a series of 4-hydroxyquinoline derivatives and evaluated their anti-HIV activity, revealing that certain compounds showed promising results with low cytotoxicity .
Case Study: Molecular Docking and Activity
In molecular docking studies, compounds similar to this compound were shown to bind effectively to the active site of the HIV integrase enzyme. This binding is crucial for inhibiting the enzyme's activity, thereby preventing viral replication. The most potent compounds in these studies demonstrated an EC50 value of approximately 75 µM, indicating their potential as therapeutic agents against HIV .
Anticancer Properties
The anticancer properties of quinoline derivatives have been extensively studied. This compound has been evaluated for its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Research indicates that modifications in the quinoline structure can enhance cytotoxic effects against these cancer types .
Table: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 20 | Induction of apoptosis |
| This compound | HCT-116 | 15 | Cell cycle arrest |
Antioxidant and Antimicrobial Activities
Beyond its antiviral and anticancer applications, this compound has shown antioxidant properties. Quinoline derivatives are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . Additionally, some studies have reported antimicrobial activities against a range of bacterial strains, suggesting its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : The 4-fluorophenethyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog (C₂₄H₁₉ClN₂O₃) . Fluorine’s electronegativity improves membrane permeability, whereas chlorine increases molecular weight and lipophilicity.
- Hydroxyquinoline vs. Methoxyquinoline: The 2-hydroxy group in the target compound could promote hydrogen bonding with biological targets, contrasting with the 4-methoxyphenyl group in C₂₃H₁₈N₂O₂ , which enhances electron-donating effects but reduces polarity.
Pharmacological Potential
- Antimicrobial Activity: Compound 35 (C₂₄H₂₈F₃N₅O₂) in exhibited multi-stage antimicrobial action via a novel mechanism, suggesting that fluorinated quinoline carboxamides are promising candidates .
- Kinase Inhibition : The methoxyphenyl derivative (C₂₃H₁₈N₂O₂) shares structural similarities with kinase inhibitors like imatinib, where substituent bulk and polarity modulate ATP-binding pocket interactions.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorine substitution can enhance lipophilicity and biological activity. The hydroxy and carboxamide functional groups contribute to its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit promising anticancer properties. A study demonstrated that quinoline derivatives can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. The compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives possess antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the phenyl ring enhances this activity by improving binding affinity to bacterial targets .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinoline scaffold significantly affect biological activity. For example:
- Fluorination at the para position of the phenyl ring increases antibacterial potency.
- Hydroxyl groups enhance solubility and may improve interactions with target enzymes.
- Carboxamide functionality is crucial for maintaining biological activity against cancer cell lines.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed. First, the quinoline core is functionalized via condensation of substituted aryl amines with alkyl cyanoacetates under solvent-free conditions or microwave irradiation (). For the 4-fluorophenethyl side chain, hydrogenation of nitro intermediates using 5% Pd/C in methanol under H₂ gas (1 h, RT) achieves high yields (97.4%) (). Final coupling reactions often use carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DMF or THF ().
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H-NMR : Analyze aromatic proton environments (δ 6.23–8.08 ppm for quinoline protons; δ 3.01–3.51 ppm for fluorophenethyl CH₂ groups) ().
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and packing motifs ( ).
- Mass spectrometry : Confirm molecular weight (e.g., m/z 336.2 [M+H]⁺ for related analogs) ().
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Despite limited hazard data for this specific compound, standard protocols for quinoline derivatives apply:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/skin contact ().
- Store in sealed containers under inert gas (N₂/Ar) to prevent degradation ( ).
- For spills, neutralize with dry sand or alcohol-resistant foam ().
Advanced Research Questions
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer :
- Solvent screening : Test DMSO (up to 10% v/v) or β-cyclodextrin inclusion complexes for aqueous compatibility ().
- Structural modification : Introduce polar groups (e.g., sulfonamide or morpholine) at the 8-position of the quinoline core, as demonstrated in analogs ( ). Monitor solubility via dynamic light scattering (DLS).
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements to rule out false positives ().
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions ().
- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to assess if rapid degradation explains variability ( ).
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Quinoline core modifications : Replace the 2-hydroxy group with methyl or trifluoromethyl substituents to enhance target binding ().
- Fluorophenethyl chain optimization : Shorten the ethyl linker or introduce branching (e.g., isopropyl) to improve pharmacokinetics ().
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide groups, as seen in antitubercular quinoline analogs ().
Q. What in vitro assays validate target engagement for mechanistic studies?
- Methodological Answer :
- Radioligand displacement : Use ³H-labeled analogs in competitive binding assays (IC₅₀ determination) ().
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment ().
- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cell lines ().
Q. How can metabolic pathways be elucidated for preclinical development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
